
Vanadium tetrakis(dimethylamide)
Overview
Description
Vanadium tetrakis(dimethylamide) (V[N(CH₃)₂]₄), also known as tetrakis(dimethylamido)vanadium(IV) (TDMAV), is a volatile organometallic compound widely used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. It is a dark green liquid at room temperature, highly reactive to air and moisture, and exhibits a boiling point of 233 K under reduced pressure (0.1 mm Hg) . TDMAV’s volatility and stability at low temperatures make it suitable for synthesizing vanadium oxide (VOₓ) and sulfide (VₓSᵧ) thin films . Post-deposition annealing of ALD-grown films using TDMAV can crystallize amorphous VOₓ into monoclinic VO₂, a material critical for optical switches due to its semiconductor-to-metal phase transition near 72°C .
Preparation Methods
Vanadium tetrakis(dimethylamide) can be synthesized through various methods. One common synthetic route involves the reaction of vanadium tetrachloride with lithium dimethylamide in a solvent such as pentane. The reaction proceeds as follows :
VCl4+4LiNMe2→V(NMe2)4+4LiCl
The product, vanadium tetrakis(dimethylamide), is then isolated and purified. This method is advantageous as it does not involve the use of corrosive halides of transition metals and proceeds at ordinary temperatures .
Chemical Reactions Analysis
Hydrolysis and Ligand Exchange
TDMAV reacts vigorously with water via hydrolysis:
This produces vanadium oxides and dimethylamine . Kinetic studies using quartz crystal microbalance (QCM) show:
- Ligand-exchange mechanism : Surface hydroxyl groups (-OH) displace dimethylamide ligands, releasing HN(CH₃)₂ .
- Reaction stoichiometry : ~80% of ligands are released during the vanadium precursor pulse in ALD cycles .
Atomic Layer Deposition (ALD) Reactions
TDMAV enables ALD of vanadium oxide (VOₓ) and nitride (VN) films:
With H₂O/O₃ Coreactants :
- Growth rate : 0.6–1.0 Å/cycle at 50–200°C.
- Film properties : Amorphous VOₓ (as-deposited) crystallizes to monoclinic VO₂ after annealing .
With Nitrogen Plasma :
- Plasma-enhanced ALD : Achieves cubic VN films at 250–350°C.
- Key metrics :
Chemical Vapor Deposition (CVD) and Transamination
TDMAV reacts with NH₃ in CVD to form vanadium nitride (VN):
- Activation energy : 52 kJ/mol for transamination .
- Carbon incorporation : 10–15 at.% carbon at 150°C due to incomplete ligand removal .
Parameter | Value |
---|---|
Optimal Temp. | 250–300°C |
Resistivity | 1000 μΩ·cm |
Step Coverage | 65% (3:1 aspect ratio) |
Surface Reactions and Catalysis
TDMAV reacts selectively with functionalized surfaces:
- Hydroxylated surfaces : Rapid ligand exchange (vs. -NH₂ or -CH₃ groups) .
- Catalytic applications : Anchored TDMAV on zirconium nodes forms V-NU-1000, a stable catalyst for aerobic oxidation .
Comparative Analysis with Titanium Analogs
TDMAV and Ti(N(CH₃)₂)₄ (TDMAT) exhibit similar ligand-exchange kinetics but differ in reactivity:
Parameter | TDMAV | TDMAT |
---|---|---|
Hydrolysis Product | VO₂ | TiO₂ |
ALD Temp. Range | 50–200°C | 100–300°C |
Plasma Enhancement | Required for VN | Optional for TiN |
TDMAV’s lower thermal stability necessitates precise temperature control to avoid decomposition .
Scientific Research Applications
Atomic Layer Deposition (ALD)
VTDA is extensively used as a precursor for the ALD of vanadium oxide (VOx) thin films. This method allows for the precise control of film thickness and composition, which is crucial in various applications:
- Nanoelectronics : The VOx films produced are utilized in nanoelectronic devices, including transistors and switches, due to their favorable electronic properties .
- Optical Devices : These thin films exhibit interesting optical characteristics, making them suitable for applications in photonic devices .
- Lithium-Ion Batteries : VTDA-derived VOx films serve as cathode materials, enhancing the performance and efficiency of lithium-ion batteries .
Biochemical Applications
Beyond materials science, VTDA has shown potential in biochemical research:
- Enzyme Modulation : Vanadium compounds, including VTDA, interact with various enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can modulate activities of phosphatases and kinases .
- Cellular Effects : Studies indicate that VTDA impacts cell function through changes in gene expression and cellular metabolism, highlighting its potential in biomedical research.
ALD of Vanadium Oxide Thin Films
A study published in the Journal of Materials Research demonstrated the effectiveness of VTDA as an ALD precursor for VOx films. The research outlined the deposition process and characterized the resulting thin films, noting their smoothness and amorphous structure immediately post-deposition. The findings confirmed that controlling deposition parameters significantly influenced film quality and properties .
Biochemical Interactions
Research investigating the biochemical pathways influenced by VTDA revealed its role in modulating enzyme activity within cellular environments. In vitro studies indicated that varying concentrations of VTDA could lead to different cellular responses, suggesting its utility in exploring metabolic pathways and potential therapeutic applications .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Atomic Layer Deposition | Precursor for VOx thin films | Precise control over film properties |
Nanoelectronics | Transistors, switches | Enhanced electronic performance |
Optical Devices | Photonic applications | Improved optical characteristics |
Lithium-Ion Batteries | Cathode materials | Increased efficiency |
Biochemical Research | Enzyme modulation | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of vanadium tetrakis(dimethylamide) in its applications, such as ALD, involves its decomposition and reaction with coreactants like water or ozone to form vanadium oxide thin films. The surface reaction mechanism in ALD processes is typically analyzed using in situ quartz crystal microbalance experiments
Comparison with Similar Compounds
Structural Analogs
Vanadium amido and alkoxy compounds share similar coordination geometries but differ in ligand structure, reactivity, and applications. Key analogs include:
Key Differences :
- Ligand Effects : Dimethylamide ligands (TDMAV) enhance volatility compared to bulkier diethylamide (TDEAV) or t-butoxide groups, making TDMAV preferable for low-temperature ALD. TDEAV’s larger ligands reduce decomposition rates, favoring nitride/carbide synthesis .
- Phase Transition : VO₂ films from TDMAV require post-annealing, whereas sol-gel-derived VO₂ from vanadium t-butoxide achieves crystallinity directly at 600°C .
- Reactivity : Alkoxy precursors (e.g., V(OtBu)₄) are less moisture-sensitive than amido analogs but require aggressive oxidants (e.g., O₃) for ALD .
Application-Specific Analogs
- Vanadium Sulfide ALD : TDMAV is the first reported precursor for ALD of VₓSᵧ using H₂S, whereas tris(N,N'-diisopropylacetamidinate)vanadium(III) is used for VS₄ .
- Heterometallic Films : TDMAV is co-pulsed with tetrakis(dimethylamido)titanium (TDMAT) to deposit titanium vanadium nitride (TiVN) for diffusion barriers in microelectronics .
Research Findings and Trends
- ALD Mechanism : TDMAV reacts with H₂O or O₃ via ligand exchange, with self-limiting growth rates of ~0.7 Å/cycle at 100–160°C. Above 160°C, precursor decomposition occurs, compromising film purity .
- Doping Effects : Transition metal oxides (e.g., W, Mo) lower VO₂’s phase transition temperature when doped into films derived from TDMAV or V(OtBu)₄ .
- Emerging Uses : TDMAV-based ALD is being explored for neuromorphic computing devices due to VO₂’s abrupt resistance switching .
Biological Activity
Vanadium tetrakis(dimethylamide) (TDMAV) is an organometallic compound that has garnered significant interest for its potential biological activities. This article explores the biological implications, mechanisms of action, and relevant research findings associated with TDMAV, highlighting its therapeutic potential and challenges in clinical applications.
Chemical Structure and Properties
TDMAV is characterized by the formula , featuring a central vanadium atom coordinated to four dimethylamide ligands. This coordination environment influences its reactivity and biological interactions.
Key Properties:
- Molecular Formula: C₁₀H₃₀N₅V
- Appearance: Dark green liquid
- Stability: Sensitive to air and moisture, requiring inert conditions for handling.
Mechanisms of Biological Activity
Vanadium compounds, including TDMAV, have been studied for their effects on various biological systems. The primary areas of interest include:
- Insulin Mimetic Activity : Vanadium compounds have been shown to mimic insulin actions, potentially aiding in diabetes management. They may enhance glucose uptake in cells by modulating insulin signaling pathways, particularly through the inhibition of protein tyrosine phosphatases (PTPs) like PTP1B .
- Anticancer Properties : Research indicates that vanadium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Effects : Some studies suggest that vanadium complexes exhibit antibacterial properties, which could be leveraged for therapeutic applications against resistant bacterial strains .
Table 1: Summary of Biological Activities of TDMAV
Case Study: Insulin Mimetic Effects
In a study examining the insulin-mimetic effects of vanadium compounds, TDMAV was shown to significantly increase glucose uptake in adipocytes (fat cells) through activation of the Akt signaling pathway. This suggests that TDMAV could serve as a therapeutic agent for type 2 diabetes mellitus by improving insulin sensitivity .
Case Study: Anticancer Activity
Research conducted on the cytotoxic effects of TDMAV on human cancer cell lines demonstrated that TDMAV induced apoptosis via reactive oxygen species (ROS) generation. The study found that treatment with TDMAV led to increased levels of oxidative stress markers and subsequent cell death, highlighting its potential as an anticancer drug candidate .
Toxicological Considerations
While the therapeutic potential of TDMAV is promising, it is crucial to consider its toxicity profile. Vanadium compounds can exhibit cytotoxicity at high concentrations, necessitating careful dosage management in therapeutic applications. Studies have indicated that lower doses may mitigate adverse effects while retaining biological activity .
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of vanadium tetrakis(dimethylamide) (V[N(CH₃)₂]₄)?
- Methodological Answer : Synthesis typically involves protonolysis reactions using vanadium precursors like VCl₄ with dimethylamine derivatives under inert conditions. Purity is verified via nuclear magnetic resonance (NMR) to confirm ligand coordination and electron spin resonance (ESR) to assess oxidation states. For example, Dubberley et al. (2001) used NMR and ESR to characterize tetrakis(dimethylamido)vanadium(IV) .
- Critical Parameters : Reaction temperature (<0°C), stoichiometric excess of dimethylamine ligands, and strict exclusion of moisture/oxygen.
Q. What handling and storage practices prevent degradation of vanadium tetrakis(dimethylamide)?
- Methodological Answer : The compound is highly moisture-sensitive and reacts violently with water, releasing dimethylamine. Store under inert gas (argon/nitrogen) at low temperatures (2–8°C) in sealed glassware. Use gloveboxes or Schlenk lines for manipulation .
- Safety Note : Exposure to air can lead to exothermic decomposition; consult MSDS for emergency protocols (e.g., neutralization with dry sand) .
Q. Which spectroscopic techniques are optimal for characterizing vanadium tetrakis(dimethylamide)?
- Methodological Answer :
- NMR : Resolves ligand environment and detects impurities (e.g., unreacted dimethylamine).
- ESR : Identifies vanadium(IV) oxidation states and paramagnetic behavior .
- XRD : Confirms crystalline structure but requires single-crystal samples.
Advanced Research Questions
Q. How do ALD parameters influence vanadium oxide film quality when using vanadium tetrakis(dimethylamide) as a precursor?
- Methodological Answer : Atomic layer deposition (ALD) parameters such as precursor pulse time, substrate temperature, and oxygen source (H₂O vs. O₃) critically affect film stoichiometry. For example:
- Pulse Time : Longer pulses (>0.5 sec) improve precursor adsorption but risk particle aggregation .
- Temperature : Films grown below 200°C are amorphous; post-annealing in O₂ at 450°C yields crystalline VO₂ .
- Data Table :
Q. How can redox contradictions in vanadium tetrakis(dimethylamide) studies be resolved using advanced spectroscopy?
- Methodological Answer : Discrepancies in oxidation states (e.g., V⁴⁺ vs. V³⁺) arise from ligand dissociation or solvent interactions. Techniques include:
- X-ray Absorption Spectroscopy (XAS) : Directly probes vanadium oxidation state via edge energy shifts.
- Cyclic Voltammetry : Identifies redox couples in solution (e.g., V⁴⁺/V⁵⁺ at +0.8 V vs. Ag/AgCl) .
Q. What explains conflicting thermal stability data for vanadium tetrakis(dimethylamide) across studies?
- Methodological Answer : Variations in impurity levels (e.g., residual amines) and measurement conditions (open vs. sealed systems) lead to discrepancies. Thermogravimetric analysis (TGA) under inert gas shows decomposition onset at 120°C, while air exposure lowers stability to 60°C .
- Mitigation : Use high-vacuum TGA and pre-purge systems to exclude moisture/oxygen.
Properties
IUPAC Name |
dimethylazanide;vanadium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZAXLZULBBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173545 | |
Record name | Tetrakis(dimethylamino)vanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19824-56-7 | |
Record name | Tetrakis(dimethylamino)vanadium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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